N-(2-Hydroxyethyl)-3-methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxamide
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Overview
Description
N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide 4-oxide is a heterocyclic compound that contains a quinoxaline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide 4-oxide typically involves the reaction of 3-methylquinoxaline-2-carboxylic acid with 2-aminoethanol in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide 4-oxide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide 4-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline compounds.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines.
Scientific Research Applications
N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide 4-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide 4-oxide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may modulate oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide
- 3-Methylquinoxaline-2-carboxamide
- 2-Hydroxyethylquinoxaline
Uniqueness
N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide 4-oxide is unique due to the presence of the hydroxyethyl group and the N-oxide functionality. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
112158-56-2 |
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Molecular Formula |
C12H13N3O3 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-3-methyl-4-oxidoquinoxalin-4-ium-2-carboxamide |
InChI |
InChI=1S/C12H13N3O3/c1-8-11(12(17)13-6-7-16)14-9-4-2-3-5-10(9)15(8)18/h2-5,16H,6-7H2,1H3,(H,13,17) |
InChI Key |
QFFQXLHNEPZDOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2N=C1C(=O)NCCO)[O-] |
Origin of Product |
United States |
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